molecular formula C17H13BrN4OS B3615564 6-(4-bromophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-bromophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B3615564
M. Wt: 401.3 g/mol
InChI Key: JMSVBJIETQCUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-bromophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of triazolo-thiadiazines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood, but it has been proposed to involve the inhibition of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of acetylcholinesterase, which is a key enzyme in the pathogenesis of Alzheimer's disease. It has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. It has also been reported to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-bromophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments include its diverse biological activities and potential therapeutic applications. This compound has been shown to exhibit a range of effects that may be useful for studying various diseases and disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability. Further studies are needed to fully understand the safety and efficacy of this compound in various experimental settings.

Future Directions

There are several future directions for the study of 6-(4-bromophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. One potential direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanisms of action in more detail, with the goal of identifying new targets for drug development. Additionally, further studies are needed to fully understand the safety and toxicity of this compound in various experimental settings. Overall, the study of this compound has the potential to lead to new insights into the treatment of various diseases and disorders.

Scientific Research Applications

6-(4-bromophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been reported to exhibit a range of biological activities, such as antimicrobial, antifungal, antitumor, and anti-inflammatory effects. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

6-(4-bromophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4OS/c18-13-8-6-12(7-9-13)15-11-24-17-20-19-16(22(17)21-15)10-23-14-4-2-1-3-5-14/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSVBJIETQCUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)COC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-bromophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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